molecular formula C15H14ClN3O B7553798 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile

6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile

Cat. No. B7553798
M. Wt: 287.74 g/mol
InChI Key: PPHLFQJYSWEXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is a chemical compound that has been of great interest to the scientific research community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential drug candidate for cancer treatment. It has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is its potential applications in various fields such as medicinal chemistry and organic electronics. In addition, it exhibits good solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is its potential toxicity, which requires caution when handling it in lab experiments.

Future Directions

There are several future directions for the research on 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile. One of the potential directions is the investigation of its potential use as a drug candidate for the treatment of various diseases such as cancer, malaria, and tuberculosis. Another potential direction is the investigation of its potential use in organic electronics, as it exhibits good electron transport properties. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.

Synthesis Methods

6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 6-chloro-2-nitroquinoline with 3-methylmorpholine-4-carbaldehyde in the presence of a catalyst such as zinc dust. The resulting intermediate is then treated with sodium cyanide to yield the final product.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, malaria, and tuberculosis. In addition, it has been studied for its antibacterial, antifungal, and antiviral activities. This compound has also been investigated for its potential use in organic electronics, as it exhibits good electron transport properties.

properties

IUPAC Name

6-chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-10-9-20-5-4-19(10)15-6-11(8-17)13-7-12(16)2-3-14(13)18-15/h2-3,6-7,10H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHLFQJYSWEXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile

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